N-(butan-2-yl)-N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide
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Description
N-(butan-2-yl)-N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a useful research compound. Its molecular formula is C17H19ClN4O4S and its molecular weight is 410.87. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
Research has developed novel synthetic approaches to oxalamides, demonstrating the versatility of these compounds in organic synthesis. For instance, a study by Mamedov et al. (2016) introduced a novel one-pot synthetic strategy for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, highlighting the operational simplicity and high yield of the process (Mamedov et al., 2016).
Potential Therapeutic Applications
Several studies have investigated the biological activities of compounds structurally related to N1-(sec-butyl)-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide. For example, research into pyrazole and isoxazole-based heterocycles has shown promise in anticancer and antimicrobial applications, with certain compounds demonstrating significant potency against cancer cell lines and pathogenic strains (Katariya et al., 2021).
Properties
IUPAC Name |
N'-butan-2-yl-N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4S/c1-3-10(2)19-16(23)17(24)20-15-13-8-27(25,26)9-14(13)21-22(15)12-6-4-11(18)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQAHSPMOJMCQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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